![molecular formula C14H15ClN4O4S B5520352 5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)
5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including nucleophilic substitution reactions and the coupling of different chemical entities. For instance, the synthesis of related pyrimidinone derivatives can involve the reaction of α,β-unsaturated ketones with cyanothioacetamide under specific conditions, leading to the formation of cyanopyridinethiones, which can further undergo reactions to yield various pyrimidinone derivatives (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using spectroscopical methods, including NMR, IR, and X-ray diffraction. These techniques allow the determination of the compound's structure, including the arrangement of atoms and the presence of functional groups. For example, compounds with similar structures have been analyzed to confirm their composition and molecular arrangement, providing insight into their chemical behavior and potential interactions with biological targets (Jiu-fu et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with various reagents, leading to the formation of new chemical entities or the modification of existing functional groups. For instance, the reaction of pyrimidinone derivatives with phosphorous oxychloride can produce chloro-compounds, which can further react to yield new derivatives with potential biological activity (Haynes & Swigor, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4S/c15-10-2-1-3-11(8-10)18-4-6-19(7-5-18)24(22,23)12-9-16-14(21)17-13(12)20/h1-3,8-9H,4-7H2,(H2,16,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNLJCZSCQOXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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